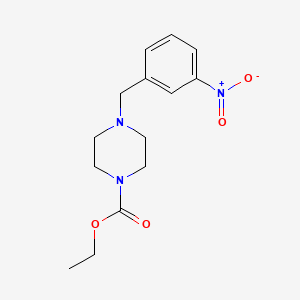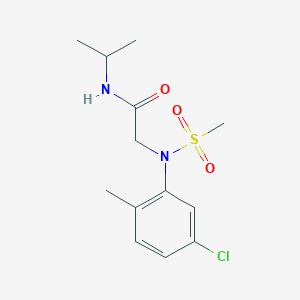![molecular formula C13H11FN2O3S B5139068 N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide, also known as AF-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide-based drugs such as sulfadiazine and sulfamethoxazole.
Mecanismo De Acción
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes such as CAIX, 5-LOX, and MPO. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide binds to the active site of these enzymes and prevents their activity, leading to a reduction in tumor growth, inflammation, and autoimmune disease.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to have a good safety profile and low toxicity in animal studies. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been well-tolerated in animal models, and no significant adverse effects have been reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has several advantages for lab experiments. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide is a synthetic compound that can be easily synthesized in the lab with high yield. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to have a good safety profile and low toxicity in animal studies, making it a suitable candidate for further preclinical studies.
However, one limitation of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide is that it has only been studied in animal models, and its efficacy and safety in humans are not yet known. Further studies are needed to determine the optimal dose and route of administration of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide in humans.
Direcciones Futuras
There are several future directions for the study of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide. One area of research is the development of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide as a potential anticancer agent. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to inhibit the activity of CAIX, which is overexpressed in many solid tumors. Further studies are needed to determine the efficacy of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide as a standalone therapy or in combination with chemotherapy.
Another area of research is the development of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide as a potential anti-inflammatory agent. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to inhibit the activity of 5-LOX, which is involved in the synthesis of leukotrienes. Further studies are needed to determine the efficacy of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide in various inflammatory diseases.
Finally, N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Further studies are needed to determine the optimal dose and route of administration of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide in humans and its efficacy in autoimmune diseases.
Conclusion
In conclusion, N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential use in various diseases such as cancer, inflammation, and autoimmune disorders. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes such as CAIX, 5-LOX, and MPO. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has several advantages for lab experiments, including its easy synthesis and good safety profile. However, further studies are needed to determine the optimal dose and route of administration of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide in humans and its efficacy in various diseases.
Métodos De Síntesis
The synthesis of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide. The synthesis of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide is a straightforward process and can be achieved in a few steps with high yield.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. Inhibition of CAIX activity has been shown to reduce tumor growth and increase the efficacy of chemotherapy.
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has also been investigated for its anti-inflammatory properties. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide inhibits the activity of the pro-inflammatory enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a role in various inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
In addition, N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis. N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been shown to inhibit the activity of myeloperoxidase (MPO), an enzyme that is involved in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-fluoro-4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-11-8-10(20(15,18)19)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSIXQKOKWUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-sulfamoylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)

![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)

![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139033.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)

![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)